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molecular formula C20H17ClF3N3O4 B1665337 1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid CAS No. 648917-13-9

1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid

Cat. No. B1665337
M. Wt: 455.8 g/mol
InChI Key: KAJJGOCSAXKXBD-UHFFFAOYSA-N
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Patent
US07138414B2

Procedure details

The equimolar solution of 2-chloro-4,5-difluorobenzoyl isocyanate in acetonitrile was added dropwise to the solution of 53 mg of 1-(2-amino-4-fluorophenyl)piperidine-4-carboxylic acid hydrochloride in 3 ml of acetonitrile with stirring. The mixture was stirred at RT for 6 h and the precipitate was filtered off with suction and dried at RT under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-amino-4-fluorophenyl)piperidine-4-carboxylic acid hydrochloride
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[CH:9][C:3]=1[C:4]([N:6]=[C:7]=[O:8])=[O:5].Cl.[NH2:16][C:17]1[CH:22]=[C:21]([F:23])[CH:20]=[CH:19][C:18]=1[N:24]1[CH2:29][CH2:28][CH:27]([C:30]([OH:32])=[O:31])[CH2:26][CH2:25]1>C(#N)C>[Cl:1][C:2]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[CH:9][C:3]=1[C:4]([NH:6][C:7](=[O:8])[NH:16][C:17]1[CH:22]=[C:21]([F:23])[CH:20]=[CH:19][C:18]=1[N:24]1[CH2:25][CH2:26][CH:27]([C:30]([OH:32])=[O:31])[CH2:28][CH2:29]1)=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)N=C=O)C=C(C(=C1)F)F
Name
1-(2-amino-4-fluorophenyl)piperidine-4-carboxylic acid hydrochloride
Quantity
53 mg
Type
reactant
Smiles
Cl.NC1=C(C=CC(=C1)F)N1CCC(CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried at RT under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)NC(NC2=C(C=CC(=C2)F)N2CCC(CC2)C(=O)O)=O)C=C(C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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